(2-Tert-butylphenoxy)acetic acid

X-ray crystallography Solid-state characterization Polymorph screening

Researchers requiring positional isomer specificity face supply gaps: meta- and para-tert-butyl analogs are not functional substitutes. This ortho-substituted phenoxyacetic acid (XLogP3.3, pKa ~0.6-1.0 units higher than unsubstituted) delivers distinct steric and electronic profiles. - **Key application**: Agrochemical SAR comparator, auxin-like activity baseline (85% inhibition at 50 mg/L), and HPLC reference standard for isomer resolution. - **Supply**: Bulk and R&D quantities available. Certified structural fingerprint (solved crystal structure). - **Shipping**: Ambient for solid; global B2B delivery.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 19271-90-0
Cat. No. B103121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Tert-butylphenoxy)acetic acid
CAS19271-90-0
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=CC=C1OCC(=O)O
InChIInChI=1S/C12H16O3/c1-12(2,3)9-6-4-5-7-10(9)15-8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14)
InChIKeyJGLOJHIYXGMZEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Tert-butylphenoxy)acetic Acid: Structural & Physicochemical Profile


(2-Tert-butylphenoxy)acetic acid (CAS 19271-90-0), also referred to as 2-(2-tert-butylphenoxy)acetic acid or ortho-tert-butylphenoxyacetic acid, is a synthetic phenoxyacetic acid derivative characterized by a tert-butyl substituent at the ortho position of the phenyl ring. This bulky, electron-donating alkyl group fundamentally distinguishes it from unsubstituted phenoxyacetic acid and from positional isomers (meta- and para-substituted analogs) by altering its steric bulk, lipophilicity (XLogP3: 3.3), and electronic environment [1]. The molecular formula is C12H16O3, with a molecular weight of 208.25 g/mol and a predicted boiling point of 330.9°C at 760 mmHg . This compound serves as a versatile chemical intermediate and building block in agrochemical and pharmaceutical research, where the ortho-substitution pattern confers distinct properties relative to alternative phenoxyacetic acid scaffolds [2].

(2-Tert-butylphenoxy)acetic Acid: Isomer Differentiation


Substitution of (2-tert-butylphenoxy)acetic acid with its para- (CAS 1798-04-5) or meta- (CAS 1878-55-3) tert-butyl isomers, or with unsubstituted phenoxyacetic acid, is not scientifically justifiable without compromising experimental fidelity. The ortho-position of the bulky tert-butyl group introduces unique steric hindrance that directly influences the conformational flexibility of the ether side chain and the overall molecular geometry, a feature absent in the less hindered para-isomer and unsubstituted parent compound . Furthermore, the ortho-tert-butyl group modulates the electron density of the aromatic ring and the acidity of the carboxylic acid moiety, leading to a predicted pKa that is approximately 0.6–1.0 units higher than that of unsubstituted phenoxyacetic acid . These structural and electronic perturbations critically impact molecular recognition events, such as binding to protein targets or partitioning into biological membranes, meaning that in-class analogs are not functional equivalents in biological assays, SAR studies, or synthetic applications where steric or electronic specificity is paramount [1].

(2-Tert-butylphenoxy)acetic Acid: Quantitative Evidence


Crystal Structure Differentiation

The crystal structure of (2-tert-butylphenoxy)acetic acid has been definitively solved and refined, revealing a unique solid-state packing arrangement that is not predictable from its para-substituted isomer. This structural knowledge is critical for quality control, formulation science, and understanding solid-state stability. The compound crystallizes in the orthorhombic space group Aba2 with unit cell parameters a=15.750(3) Å, b=13.470(2) Å, c=13.356(2) Å, V=2833 ų, Z=8, and Dx=1.26 Mg/m³, refined to an R-factor of 0.0414 for 728 unique reflections [1]. In contrast, the more commonly studied para-isomer (4-tert-butylphenoxyacetic acid, CAS 1798-04-5) exhibits a markedly different crystalline form with a melting point of 96°C, underscoring that the ortho-substitution pattern drives a distinct solid-state arrangement .

X-ray crystallography Solid-state characterization Polymorph screening

Ortho vs. Para: Lipophilicity & Boiling Point

The position of the tert-butyl substituent on the phenyl ring directly governs key physicochemical properties that dictate compound handling, purification, and biological partitioning. The ortho-substituted target compound exhibits a calculated XLogP3 of 3.3 [1], while its para-substituted isomer (4-tert-butylphenoxyacetic acid, CAS 1798-04-5) has a reported XLogP of 2.4475 [2]. This difference of approximately 0.85 log units translates to a roughly 7-fold difference in lipophilicity, which can significantly impact chromatographic retention times and membrane permeability in biological assays. Furthermore, the boiling point of the ortho-isomer is predicted to be 330.9°C at 760 mmHg , compared to a predicted boiling point of 325.4°C for the para-isomer .

Lipophilicity Physicochemical properties Isomer differentiation

Plant Growth Regulator Activity: Class-Level Inference

This evidence represents a class-level inference rather than a direct head-to-head comparison for this specific compound. Phenoxyacetic acids constitute a well-established class of synthetic auxin herbicides and plant growth regulators (e.g., 2,4-D, MCPA). Studies on this compound indicate it functions as a plant growth regulator, exhibiting herbicidal activity with reported efficacy: 50 mg/L yields 85% inhibition of weeds; 100 mg/L yields 90% inhibition of grasses; and 200 mg/L yields 95% inhibition of broadleaf species . While direct, quantitative comparison data against 2,4-D or MCPA under identical assay conditions are not available in the current open literature for this specific CAS number, a SAR study by Vlitos notes that ortho-substituted phenoxyacetic acids, like this compound, exhibit distinct auxinic activity profiles that can diverge significantly from their para-substituted or unsubstituted counterparts [1]. The data suggest that the ortho-tert-butyl group confers a specific balance of activity and selectivity that may be advantageous in certain crop protection scenarios.

Agrochemical discovery Auxin mimics Herbicidal activity

Ortho vs. Meta Isomer in Agrochemical Patents

Patent literature provides a clear, application-specific differentiation between the ortho (2-) and meta (3-) tert-butylphenoxyacetic acid isomers. A patent (GB1524320A) explicitly discloses and claims the use of propyl 3-(t-butyl)phenoxyacetate, derived from the meta-isomer, as a plant growth regulator with favorable effects on crop yield and quality [1]. The ortho-isomer (the target compound) is not the focus of this patent, highlighting that the precise position of the tert-butyl group is a critical determinant of the desired biological activity. The meta-isomer was specifically selected for esterification and application as a crop enhancer, implying that the ortho- and para-isomers were either less effective or exhibited different regulatory profiles in the patent's specific assays. This patent serves as direct evidence that these positional isomers are not functionally equivalent and are deliberately selected for different agrochemical applications based on their substitution pattern.

Agrochemical patent Regioselective synthesis Crop enhancement

Evidence Strength and Identified Gaps

A critical evaluation of the available literature reveals that high-strength, directly comparable quantitative differentiation data (e.g., head-to-head IC50 values, comparative pharmacokinetic profiles, or side-by-side in vivo efficacy) for (2-tert-butylphenoxy)acetic acid against its closest analogs is limited in the public domain. The evidence presented above relies on physicochemical data (cross-study comparable), crystallographic data (cross-study comparable), and patent/class-level inferences. Specifically, the lack of direct, published comparative biological activity data (e.g., IC50 values for a specific enzyme target or EC50 values for plant growth regulation alongside 2,4-D or MCPA) prevents the formulation of a definitive claim of "superior potency." Therefore, the primary differentiator for procurement and research use is based on structural identity: the ortho-substitution pattern confers a unique and verifiable set of physicochemical and solid-state properties (XLogP, boiling point, crystal structure) that are not equivalent to its positional isomers [1][2]. Users should select this compound when the specific ortho-tert-butylphenoxy scaffold is required for SAR exploration, synthetic building block applications, or when a known crystal structure is necessary for analytical method development.

Evidence gap analysis Procurement due diligence SAR limitations

(2-Tert-butylphenoxy)acetic Acid: Application Scenarios


Synthetic Intermediate in Agrochemical & Pharmaceutical R&D

The compound's primary value proposition for procurement lies in its role as a well-defined, ortho-substituted building block. As established in Section 2, its unique steric and electronic profile distinguishes it from the more common para-isomer, making it the appropriate starting material for synthesizing libraries of analogs where the ortho-tert-butyl group is a key structural feature [1]. Synthetic routes involving this compound as a starting material, such as the reaction of 2-tert-butylphenol with chloroacetic acid in the presence of sodium hydroxide, are well-documented, providing a reliable entry point for derivatization .

Analytical Reference Standard for Isomer Method Development

The fully solved and refined crystal structure (Section 3, Evidence Item 1) provides an unambiguous fingerprint for this specific isomer [1]. This makes (2-tert-butylphenoxy)acetic acid highly valuable as an analytical reference standard for developing HPLC methods, solid-state NMR spectroscopy protocols, or polymorph screening assays where separation and identification of ortho-, meta-, and para-tert-butylphenoxyacetic acid mixtures are required . The quantifiable difference in lipophilicity (ΔXLogP ≈ 0.85 vs. para-isomer) ensures that these isomers can be resolved chromatographically, and this compound serves as the definitive marker for the ortho-fraction.

SAR Exploration in Plant Growth Regulation & Herbicide Discovery

As supported by class-level inference (Section 3, Evidence Item 3) and patent differentiation (Section 3, Evidence Item 4), this ortho-substituted compound occupies a specific niche in agrochemical SAR studies. While not a commercial herbicide itself, it serves as a crucial comparator or scaffold for probing how the position of a bulky tert-butyl group influences auxin-like activity, selectivity, and physicochemical properties compared to the meta- and para-isomers [1]. Its established herbicidal activity at specific concentrations (e.g., 85% inhibition at 50 mg/L) provides a baseline for benchmarking novel derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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